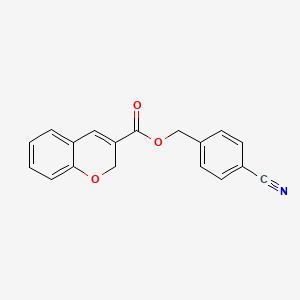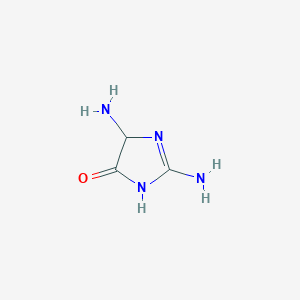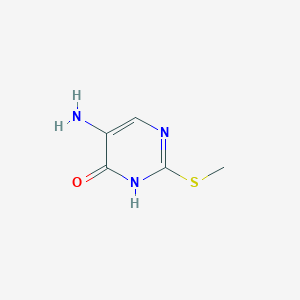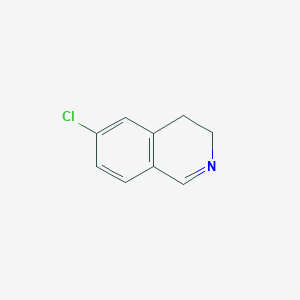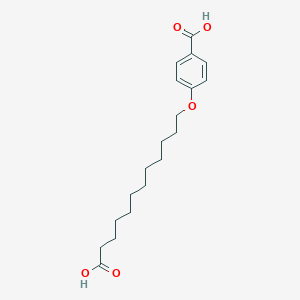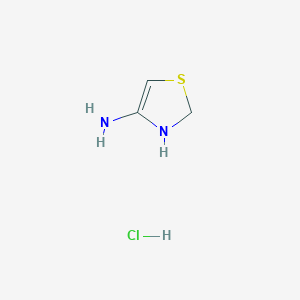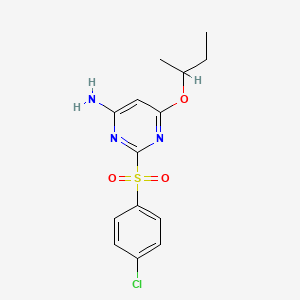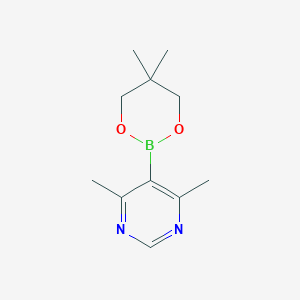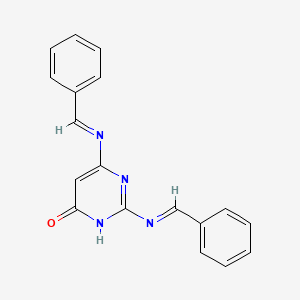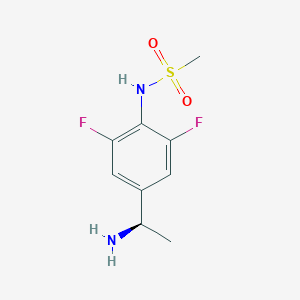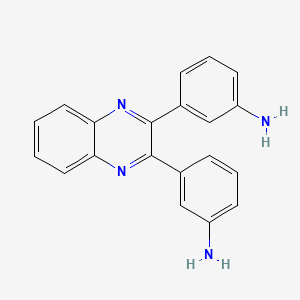
3,3'-(Quinoxaline-2,3-diyl)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Quinoxaline-2,3-diyl)dianiline is a chemical compound with the molecular formula C20H16N4 It is a derivative of quinoxaline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Quinoxaline-2,3-diyl)dianiline typically involves the reaction of quinoxaline derivatives with aniline. One common method includes the condensation of quinoxaline-2,3-dione with aniline under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for 3,3’-(Quinoxaline-2,3-diyl)dianiline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 3,3’-(Quinoxaline-2,3-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
3,3’-(Quinoxaline-2,3-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-(Quinoxaline-2,3-diyl)dianiline involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar chemical properties.
N,N′- ( (5,5′- (Quinoxaline-2,3-diyl)bis (1H-pyrrole-5,2-diyl))bis (methanylylidene))bis (4-methoxyaniline): Another derivative with unique fluorescence properties.
Uniqueness: 3,3’-(Quinoxaline-2,3-diyl)dianiline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
160903-83-3 |
|---|---|
Molecular Formula |
C20H16N4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[3-(3-aminophenyl)quinoxalin-2-yl]aniline |
InChI |
InChI=1S/C20H16N4/c21-15-7-3-5-13(11-15)19-20(14-6-4-8-16(22)12-14)24-18-10-2-1-9-17(18)23-19/h1-12H,21-22H2 |
InChI Key |
WYECHGSUHPNLDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)N)C4=CC(=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


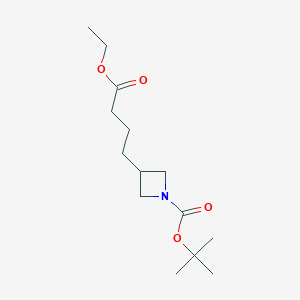
![6-Methyl-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B12927382.png)
